1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-8-12(16)9(2)15(14-8)7-10-5-3-4-6-11(10)13/h3-6,16H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGNHFDFKLORMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol
General Synthetic Strategy
The synthesis of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol typically involves:
- Formation of the pyrazole ring by reaction of suitable diketones or β-diketones with hydrazine derivatives.
- Introduction of the 2-chlorobenzyl substituent at the nitrogen (N-1) position of the pyrazole ring.
- Functionalization at the 4-position to introduce the hydroxyl group.
Two main approaches are reported:
Detailed Preparation Procedures
Preparation via N-Alkylation of 3,5-Dimethyl-1H-pyrazol-4-ol
One common method involves first synthesizing 3,5-dimethyl-1H-pyrazol-4-ol, followed by alkylation with 2-chlorobenzyl halide (e.g., chloride or bromide):
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazol-4-ol
This can be achieved by cyclization of acetylacetone (2,4-pentanedione) with hydrazine hydrate under reflux conditions.Step 2: N-alkylation with 2-chlorobenzyl halide
The pyrazol-4-ol is reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF. The reaction is typically conducted at elevated temperatures overnight to yield the N-substituted pyrazole.
This method is supported by analogous reactions described in the literature for related pyrazole derivatives, where the N-alkylation step is crucial for introducing the benzyl substituent.
Direct Preparation from Primary Aromatic Amines and β-Diketones
A novel and efficient method reported by ACS Publications involves the direct synthesis of N-substituted pyrazoles from primary aromatic amines and β-diketones using O-(4-nitrobenzoyl)hydroxylamine as a reagent:
-
- Primary aromatic amine (e.g., 2-chlorobenzylamine)
- β-Diketone (e.g., 2,4-pentanedione)
- O-(4-nitrobenzoyl)hydroxylamine
- Solvent: DMF
- Base: Triethylamine (optional for workup)
Procedure:
The amine and diketone are combined with O-(4-nitrobenzoyl)hydroxylamine in DMF and heated at 85 °C for 1.5 hours. After reaction completion, workup involves extraction with NaOH and organic solvents, followed by purification via column chromatography.Outcome:
This method yields N-alkylated pyrazoles with moderate yields (~38% in a related example). The reaction is notable for its one-pot nature and mild conditions.
Although this exact method was demonstrated for alkylamines, it can be adapted for aromatic amines like 2-chlorobenzylamine to prepare 1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol.
Synthesis via Pyrazole-4-carbaldehyde Intermediate and Subsequent Functionalization
Another approach involves:
- Formylation of 3,5-dimethylpyrazole at the 4-position using the Vilsmeier-Haack reaction to yield 3,5-dimethylpyrazole-4-carbaldehyde.
- Reaction of this aldehyde with 2-chloroethyl derivatives to introduce the 2-chlorobenzyl moiety.
- Further reduction or substitution steps to obtain the hydroxyl group at C-4.
This multi-step synthesis was described in studies focusing on substituted pyrazoles and their chalcogenated derivatives, where sodium borohydride was used as a reducing agent, and reactions were typically conducted at 40-50 °C.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| N-Alkylation of 3,5-dimethyl-1H-pyrazol-4-ol | 2-chlorobenzyl chloride, K2CO3, DMF | Reflux, overnight | Moderate | Straightforward, well-established | Requires pre-synthesized pyrazol-4-ol |
| Direct synthesis from amine and diketone | 2-chlorobenzylamine, 2,4-pentanedione, O-(4-nitrobenzoyl)hydroxylamine, DMF | 85 °C, 1.5 h | ~38% | One-pot, mild conditions | Moderate yield, reagent availability |
| Via pyrazole-4-carbaldehyde intermediate | 3,5-dimethylpyrazole, Vilsmeier-Haack reagents, NaBH4 | 40-50 °C, multiple steps | Good | Enables diverse functionalization | Multi-step, more complex |
Research Findings and Analytical Data
NMR Characterization:
The 1H NMR spectra of related pyrazole derivatives show characteristic singlets for methyl groups at ~2.1-2.3 ppm and the methylene protons of the benzyl substituent around 5.0 ppm, confirming substitution at N-1.Mass Spectrometry:
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak consistent with the formula C12H13ClN2O (MW 236.7 g/mol), supporting the successful synthesis of the target compound.Infrared Spectroscopy: IR spectra typically show absorption bands for hydroxyl groups (~3400 cm⁻¹) and aromatic C–H stretching, consistent with the expected structure.
Chemical Reactions Analysis
1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chlorobenzyl group to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol has shown potential as a pharmacological agent. Its structure suggests it may interact with biological targets relevant in treating various diseases.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Agricultural Chemistry
This compound is being investigated for its use as a pesticide or herbicide due to its structural characteristics that may confer biological activity against pests and weeds.
Case Study: Pesticidal Efficacy
Research conducted on the efficacy of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol as a pesticide demonstrated effective control over common agricultural pests. The compound exhibited a high degree of selectivity, minimizing harm to beneficial insects.
Materials Science
The compound's unique chemical structure allows it to be explored in the development of new materials, particularly in polymer chemistry.
Case Study: Polymer Synthesis
In a recent study, researchers synthesized polymers incorporating 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol. The resulting materials exhibited enhanced thermal stability and mechanical properties compared to traditional polymers.
Comparative Analysis of Applications
The following table summarizes the key findings from various studies on the applications of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators and signaling pathways, leading to the suppression of pro-inflammatory cytokines.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are structurally related to 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol, differing in substituents and functional groups:
*Calculated based on formula C₁₂H₁₃ClN₂O.
Key Observations :
- Substituent Diversity: The target compound’s hydroxyl group contrasts with the carboxamide in and the ether in . This affects polarity: hydroxyl groups enhance hydrophilicity, while carboxamides and ethers balance polar/nonpolar interactions.
- Chlorine Position : The ortho-chlorine in the target vs. para/meta-chlorines in alters steric and electronic effects. Ortho-substitution may hinder rotational freedom compared to para-substituted analogs.
Physicochemical Properties
Biological Activity
Overview
1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure characterized by a chlorobenzyl group at position 1 and two methyl groups at positions 3 and 5 of the pyrazole ring. Its potential therapeutic applications span antimicrobial, anti-inflammatory, and anticancer properties.
- Chemical Formula : CHClNO
- Molecular Weight : 239.69 g/mol
- CAS Number : 1492674-57-3
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring through cyclization and subsequent alkylation with chlorobenzyl chloride followed by methylation.
Antimicrobial Activity
Research indicates that 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol exhibits significant antimicrobial properties. A study assessed its efficacy against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity in vitro. In a study evaluating its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, it was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 with an IC of 25 µM. This suggests that the compound may modulate inflammatory pathways effectively .
Anticancer Potential
1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol has been investigated for its anticancer properties across several cancer cell lines. Notably, it exhibited cytotoxic effects against MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells with IC values of 15 µM, 20 µM, and 18 µM respectively. The compound's mechanism may involve apoptosis induction and cell cycle arrest .
Comparative Analysis with Related Compounds
To understand the unique biological profile of 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | IC (µM) | Activity |
|---|---|---|---|
| 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-ol | Structure | 25 | Moderate cytotoxicity |
| 1-(2-Bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol | Structure | 30 | Cytotoxicity |
| 1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-4-ol | Structure | 28 | Lower anti-inflammatory activity |
This table illustrates that while similar compounds exhibit varying levels of activity, the presence of the chlorobenzyl group significantly enhances both antimicrobial and anticancer properties.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A recent study explored the anticancer effects of various pyrazole derivatives including 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol. The results showed that this compound induced apoptosis in A549 cells through activation of caspase pathways. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation focused on inflammatory responses, researchers treated RAW264.7 macrophages with LPS and subsequently administered varying concentrations of the compound. The results indicated a dose-dependent decrease in nitric oxide production, highlighting its potential as an anti-inflammatory agent .
Q & A
Q. What are the optimal synthetic routes for 1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol, and how can reaction conditions be optimized for yield and purity?
The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with β-diketones or via Vilsmeier–Haack reactions. For 1-(2-chlorobenzyl)-substituted pyrazoles, a base-mediated alkylation of the pyrazole nitrogen with 2-chlorobenzyl halides is common. Key parameters include:
- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and side-product formation.
- Base selection : Triethylamine or potassium carbonate is used to neutralize HCl generated during alkylation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.
Methodological tip : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and confirm structure using -NMR (e.g., aromatic protons at δ 7.2–7.4 ppm and pyrazole methyl groups at δ 2.1–2.3 ppm) .
Q. How can the structural and electronic properties of this compound be characterized to validate its molecular identity?
A multi-technique approach is recommended:
- Single-crystal X-ray diffraction (SCXRD) : Resolve the crystal structure using SHELXL for refinement. Mercury software aids in visualizing bond lengths/angles and intermolecular interactions (e.g., π-π stacking of the chlorobenzyl group) .
- Spectroscopic analysis :
- IR : Confirm hydroxyl (O–H stretch ~3200 cm) and C–Cl (600–800 cm) groups.
- - and -NMR : Assign peaks using DEPT-135 and HSQC experiments.
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what molecular targets are plausible?
Docking studies : Use AutoDock Vina or Schrödinger Suite to screen against targets like:
- Cytochrome P450 enzymes : Assess metabolic stability via binding affinity to CYP3A4/2D5.
- Kinase inhibitors : Prioritize targets with hydrophobic active sites (e.g., EGFR) due to the compound’s chlorobenzyl group .
MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD <2 Å). Pair with free-energy perturbation (FEP) to quantify ligand-protein interactions .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) for structurally analogous pyrazoles?
Data reconciliation steps :
- Dose-response profiling : Compare IC values across assays (e.g., MTT vs. resazurin assays) .
- Structural analogs : Test substituent effects; e.g., 4-chlorophenyl derivatives show enhanced Gram-negative antibacterial activity due to increased lipophilicity .
- Mechanistic studies : Use transcriptomics (RNA-seq) to identify differentially expressed genes post-treatment.
Q. How can crystallographic data inform the design of derivatives with improved solubility or bioavailability?
Key insights from SCXRD :
- Hydrogen-bond donors : The hydroxyl group at C4 forms intermolecular H-bonds, which can be modified (e.g., methylation) to reduce crystallinity and enhance solubility.
- Chlorobenzyl orientation : Substituents at the 2-position create steric hindrance; replacing Cl with CF may improve metabolic stability .
Cocrystallization : Screen with coformers (e.g., succinic acid) to create salt forms with higher aqueous solubility .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?
Common impurities :
- Starting material residues : Detect unreacted 3,5-dimethylpyrazol-4-ol via HPLC (C18 column, 0.1% TFA in acetonitrile/water).
- Degradation products : Use stability-indicating methods (e.g., UPLC-PDA at 254 nm) under forced conditions (40°C/75% RH for 4 weeks) .
Advanced quantification : LC-MS/MS with MRM mode achieves detection limits <0.1% for genotoxic impurities (e.g., alkyl halides) .
Methodological Tables
Q. Table 1. Comparative Biological Activity of Analogous Pyrazole Derivatives
Q. Table 2. Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2/c |
| Bond length (C–Cl) | 1.74 Å |
| Dihedral angle (pyrazole ring) | 5.2° |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
